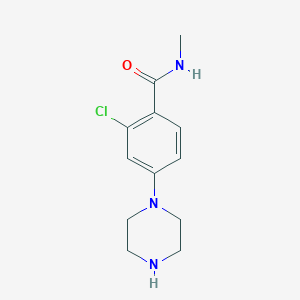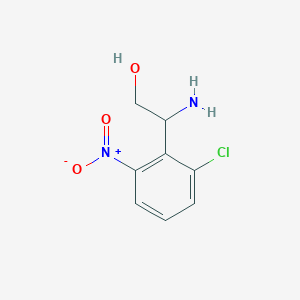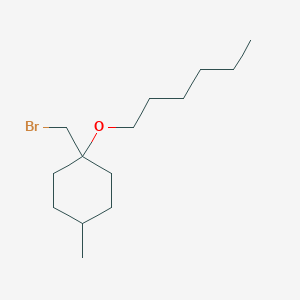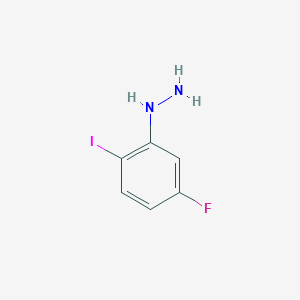
5-Fluoro-2-iodophenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-iodophenylhydrazine: is an organic compound that belongs to the class of phenylhydrazines It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodophenylhydrazine typically involves the introduction of fluorine and iodine atoms onto a phenylhydrazine backbone. One common method is the halogenation of phenylhydrazine derivatives. For instance, starting with 2-iodophenylhydrazine, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include halogen exchange reactions, where a precursor compound undergoes selective halogenation. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-iodophenylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with boronic acids as coupling partners.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-iodophenylhydrazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocycles and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of halogenated phenylhydrazines on biological systems. It may also be employed in the development of radiolabeled compounds for imaging studies .
Medicine: Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-iodophenylhydrazine involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with electrophilic centers, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-iodobenzoic acid: Similar in structure but with a carboxylic acid group instead of a hydrazine group.
5-Fluoro-2-nitrophenylhydrazine: Contains a nitro group instead of an iodine atom.
2-Iodophenylhydrazine: Lacks the fluorine atom.
Uniqueness: 5-Fluoro-2-iodophenylhydrazine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct reactivity and properties.
Eigenschaften
Molekularformel |
C6H6FIN2 |
|---|---|
Molekulargewicht |
252.03 g/mol |
IUPAC-Name |
(5-fluoro-2-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H6FIN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 |
InChI-Schlüssel |
LPRQJJFSEWZQMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)NN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


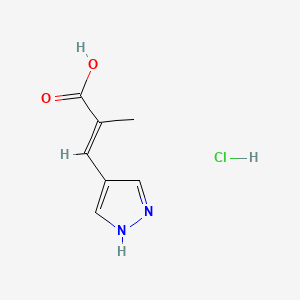



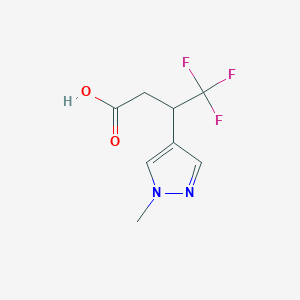
![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
